molecular formula C16H17Cl2NO2 B5882158 4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B5882158
M. Wt: 326.2 g/mol
InChI Key: HWTNHKCXYMDSPI-UHFFFAOYSA-N
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Description

4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[45]dec-3-en-2-one is an organic compound with the molecular formula C16H17Cl2NO2 It is characterized by the presence of a spirocyclic structure, which is a unique feature in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one typically involves the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 3,4-dichlorobenzyl group: This step involves the reaction of the spirocyclic intermediate with 3,4-dichlorobenzylamine under appropriate conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the benzyl group.

    Substitution: The dichlorobenzyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic or electrophilic reagents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Material Science: The spirocyclic structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: Its interactions with biological targets are of interest for understanding its mechanism of action and potential biological effects.

Mechanism of Action

The mechanism of action of 4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. Detailed studies are required to elucidate the exact mechanism and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one
  • 4-[(3,4-dichlorophenyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

Uniqueness

4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its specific substitution pattern on the benzyl group and the presence of the spirocyclic core. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methylamino]-1-oxaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO2/c17-12-5-4-11(8-13(12)18)10-19-14-9-15(20)21-16(14)6-2-1-3-7-16/h4-5,8-9,19H,1-3,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTNHKCXYMDSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)NCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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